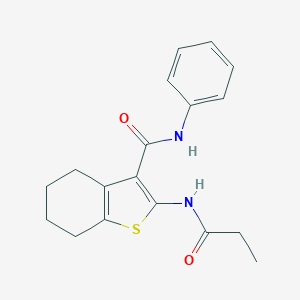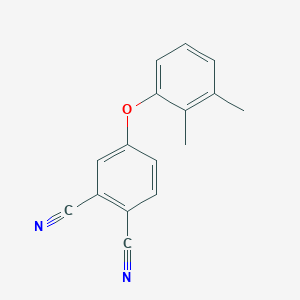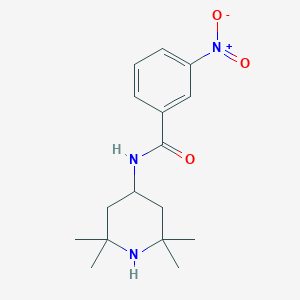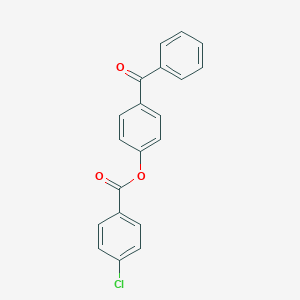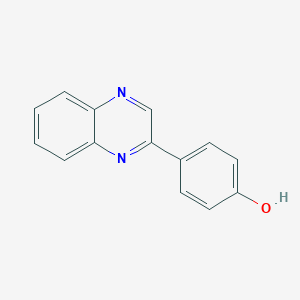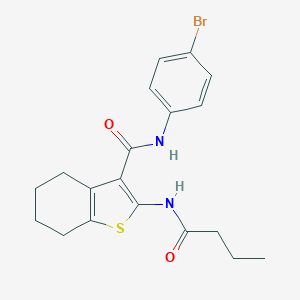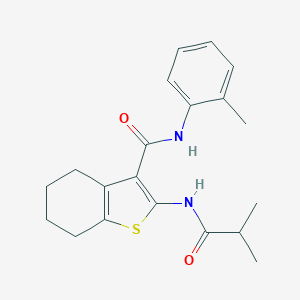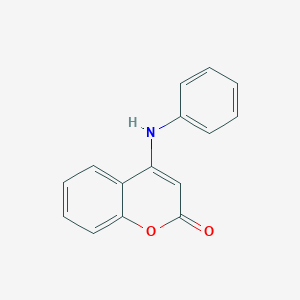![molecular formula C15H10N2O3S B378089 (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a benzothiophene core and a nitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a nucleophilic vinyl substitution reaction. One common method involves the reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) in the presence of alcoholic potassium hydroxide (KOH). The reaction is carried out at room temperature and results in the formation of the desired compound, which can be purified by acidification with aqueous hydrochloric acid (HCl) and subsequent washing with alcohol .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with slight modifications to optimize yield and efficiency. The reaction can be conducted in various alcohols such as ethanol, 2-propanol, 2-butanol, or 2-pentanol, with yields ranging from 45-53% . This method is advantageous due to its simplicity and the ability to perform the reaction at room temperature, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzothiophene core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can possess different functional groups depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of photoprotective agents and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate: A related compound with similar synthetic routes and applications.
5-((2-chloro-4-nitroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Another compound with a nitroaniline moiety and different core structure.
Uniqueness
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10N2O3S |
|---|---|
Poids moléculaire |
298.3g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-15-12-3-1-2-4-13(12)21-14(15)9-16-10-5-7-11(8-6-10)17(19)20/h1-9,18H |
Clé InChI |
NURSQFREWRXRAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)
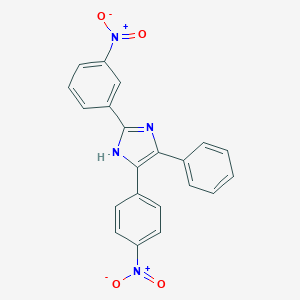
![4-{4-nitrophenyl}-5-[4-(4-{4-nitrophenyl}-2-phenyl-1H-imidazol-5-yl)phenyl]-2-phenyl-1H-imidazole](/img/structure/B378008.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378011.png)
![3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B378012.png)
![3-[4-(Benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378013.png)
